Alpha-Aminosäuren und Derivate

Alpha amino acids are the building blocks of proteins, playing a crucial role in the structural integrity and functionality of living organisms. These molecules feature an alpha carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom (H), and a side chain (R-group) that varies among different types of amino acids. The diversity in these side chains confers unique properties, enabling the formation of an extensive variety of proteins with distinct functions.

The derivatives of alpha amino acids include various modifications such as esters, amides, and conjugates, which can significantly alter their solubility, reactivity, or biological activity. For instance, N-acetyl-L-lysine is commonly used in pharmaceuticals due to its enhanced stability and bioavailability compared to the parent compound.

These derivatives find applications across multiple fields including biotechnology, pharmaceuticals, and food science. In pharmaceutical research, alpha amino acid derivatives are often utilized for developing targeted drug delivery systems or as precursors for synthesizing complex molecules. Their use in biotechnology includes their application in enzyme catalysis, biosensors, and genetic engineering.

In summary, alpha amino acids and their derivatives represent versatile compounds with broad applications, driven by their fundamental role in protein synthesis and their potential to be chemically modified for specialized uses.

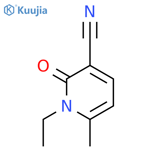

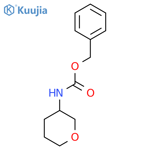

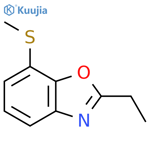

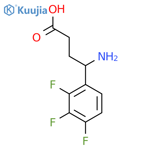

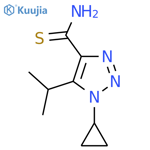

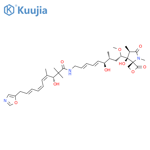

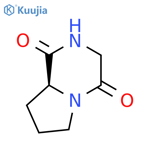

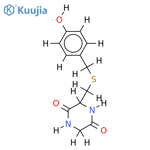

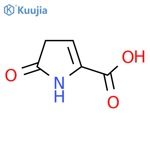

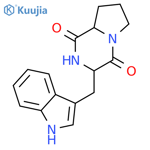

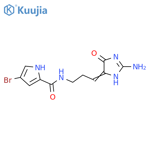

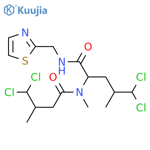

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

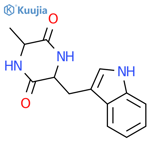

|

Resistaphyllin | 12708-08-6 | C35H49N3O9 |

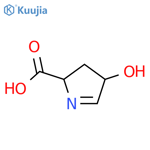

|

Pyrrolo[1,2-a]pyrazine-1,4-dione-4-17O,hexahydro-, (S)- (9CI) | 97011-16-0 | C7H10N2O2 |

|

Cyclo(Phe-Hpro) | 1016899-94-7 | C14H16N2O3 |

|

cyclo[glycine-L-S-(4''-hydroxybenzyl)cysteine] | 1265901-83-4 | C12H14N2O3S |

|

1H-Pyrrole-2-carboxylic acid, 4,5-dihydro-5-oxo- | 192878-36-7 | C5H5NO3 |

|

3-(indol-3-ylmethyl)hexahydropyrrolo[1,2-a]pyrazin-1,4-dione | 73136-47-7 | C16H17N3O2 |

|

Dispacamide A; 2-Debromo | 177744-34-2 | C11H12BrN5O2 |

|

Dysidenin; 13-Demethyl, 5-epimer, 9,11-bisdechloro | 189297-59-4 | C16H23Cl4N3O2S |

|

2,5-Piperazinedione,3-(1H-indol-3-ylmethyl)-6-methyl- | 26384-48-5 | C14H15N3O2 |

|

2H-Pyrrole-2-carboxylicacid, 3,4-dihydro-4-hydroxy- | 22573-88-2 | C5H7NO3 |

Verwandte Literatur

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

Empfohlene Lieferanten

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte